5-(2-aminoacetyl)-1H-pyridin-2-one
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Overview
Description
5-(2-aminoacetyl)-1H-pyridin-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the aminoacetyl group attached to the pyridinone ring imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoacetyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyridone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoacetyl)-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen functionalities, while reduction can produce amino alcohols or other reduced forms .
Scientific Research Applications
5-(2-aminoacetyl)-1H-pyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-aminoacetyl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and heterocyclic structure, making them useful in similar applications.
Amino Acid Organotin Polymers: These polymers contain amino groups and exhibit biological activities, similar to 5-(2-aminoacetyl)-1H-pyridin-2-one.
Uniqueness
This compound is unique due to its specific combination of the pyridinone ring and aminoacetyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(2-aminoacetyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8N2O2/c8-3-6(10)5-1-2-7(11)9-4-5/h1-2,4H,3,8H2,(H,9,11) |
InChI Key |
RHKGWULWDCQPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)CN |
Origin of Product |
United States |
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